molecular formula C10H9FN2O2 B3034253 2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid CAS No. 1500738-62-4

2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid

Cat. No. B3034253
CAS RN: 1500738-62-4
M. Wt: 208.19
InChI Key: MRHHZMDLJYNUSD-UHFFFAOYSA-N
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Description

“2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid” is an organic compound with the molecular formula C10H9FN2O2 . It belongs to the class of compounds known as benzodiazoles, which are organic compounds containing a benzene ring fused to either isomers of diazole (a five-member heterocyclic ring with two nitrogen atoms and three carbon atoms) .


Synthesis Analysis

While specific synthesis methods for “2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid” were not found, it’s worth noting that benzodiazole derivatives have been synthesized and evaluated for various biological activities . For instance, Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated it for anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid” is characterized by a benzodiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, and two double bonds . The benzodiazole ring is substituted at the 7-position with a fluorine atom and at the 2-position with a methyl group .


Physical And Chemical Properties Analysis

The molecular weight of “2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid” is 208.19 . Further physical and chemical properties were not found in the available literature.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Imidazole derivatives, including 2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid, exhibit antibacterial and antimicrobial activities. These compounds can inhibit the growth of various bacterial strains and may have potential therapeutic applications in treating infectious diseases . Further research is needed to explore their specific mechanisms of action and efficacy.

Antioxidant Activity

Some imidazole-containing compounds demonstrate antioxidant properties. Researchers have evaluated their ability to scavenge reactive oxygen species (ROS) using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and FRAP (ferric reducing antioxidant power) assay . Investigating the antioxidant potential of 2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid could provide insights into its health benefits.

Anti-Inflammatory Effects

Imidazole derivatives have been studied for their anti-inflammatory properties. These compounds may modulate inflammatory pathways and could be relevant in conditions associated with inflammation, such as autoimmune diseases or chronic inflammatory disorders .

Antitumor Activity

While more research is needed, imidazole-containing compounds have shown promise as potential antitumor agents. Their effects on cancer cell lines and tumor growth inhibition warrant further investigation .

Antidiabetic Potential

Certain imidazole derivatives exhibit antidiabetic activity. Researchers have explored their effects on glucose metabolism, insulin sensitivity, and related pathways. Investigating the impact of 2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid on diabetes management could be valuable .

Other Applications

Beyond the mentioned fields, imidazole-containing compounds have been investigated for antiallergic, antipyretic, antiviral, antifungal, and ulcerogenic activities. Commercially available drugs containing a 1,3-diazole ring, such as clemizole, omeprazole, and metronidazole, highlight the diverse applications of this class of compounds .

Mechanism of Action

Target of Action

The primary targets of 2-(7-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid are rapid-growing non-tuberculous mycobacteria . The compound has been observed to be significantly active against these targets .

Mode of Action

It is known that the compound interacts with its targets, leading to significant activity against the rapid-growing non-tuberculous mycobacteria . The compound’s interaction with its targets and any resulting changes are still under investigation.

Biochemical Pathways

It is known that the compound has a significant impact on the growth of non-tuberculous mycobacteria , suggesting that it may affect pathways related to bacterial growth and proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound is favorable, as indicated by ADMET calculations . These calculations take into account the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for determining the compound’s bioavailability.

Result of Action

The primary result of the compound’s action is a significant reduction in the growth of rapid-growing non-tuberculous mycobacteria . This suggests that the compound may have potential therapeutic applications in the treatment of infections caused by these bacteria.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound was crystallized by a slow evaporation method from a solution of methanol and hexane . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as solvent composition and evaporation rate.

properties

IUPAC Name

2-(7-fluoro-2-methylbenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-6-12-8-4-2-3-7(11)10(8)13(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHHZMDLJYNUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC(=O)O)C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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